2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-20-7-9(5-17-20)11-18-10(23-19-11)6-14-12(21)8-3-15-13(22-2)16-4-8/h3-5,7H,6H2,1-2H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVMNJJDUNZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide is CHNO. The compound features a pyrimidine core substituted with a methoxy group and an oxadiazole moiety linked via a methyl group to a pyrazole ring. This structural arrangement is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown effectiveness as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is critical in the proliferation of cancer cells. The oxadiazole and pyrazole moieties are essential for this activity, as they enhance binding affinity to the target enzymes .
- Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, flow cytometry studies have demonstrated that treatment with related compounds increases the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase, suggesting cell cycle arrest and subsequent apoptosis .
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide and related compounds.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study on HepG-2 Cells : Treatment with a structurally similar compound resulted in significant apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and decreased mitochondrial membrane potential.
- In Vivo Studies : Animal models treated with derivatives of this compound exhibited reduced tumor growth rates compared to control groups. These findings suggest potential for further development as anti-cancer agents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide exhibit significant antimicrobial properties. For instance, compounds synthesized from oxadiazole derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | S. aureus | Inhibitory |
| Compound B | E. coli | Moderate |
| Compound C | C. albicans | Effective |
Anticancer Potential
The compound has been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer pathways, indicating potential use as a therapeutic agent in oncology. The structure's ability to inhibit specific targets within cancer cells has been supported by computational models and biological assays .
Anti-inflammatory Effects
Research has indicated that related compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These findings suggest that 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-5-carboxamide could be developed into a dual-action anti-inflammatory agent .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives against several pathogens using disc diffusion methods. The results indicated that certain derivatives had higher efficacy compared to standard antibiotics, showcasing their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that specific derivatives of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-y)-1,2,4-oxadiazol-5-y)methyl)pyrimidine-5-carboxamide exhibited cytotoxic effects on various cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest at specific phases .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and oxadiazole ring are susceptible to hydrolysis under acidic or basic conditions:
-
The oxadiazole ring may undergo partial cleavage under prolonged acidic conditions, forming substituted hydrazines .
-
Hydrolysis of the carboxamide is often employed to generate bioactive carboxylic acid derivatives.
Oxidation and Reduction
The pyrazole and pyrimidine moieties participate in redox reactions:
-
Oxidation of the methyl group on pyrazole (C1) is less common due to steric protection .
-
Reductive cleavage of the oxadiazole ring has not been observed under standard NaBH₄ conditions .
Nucleophilic Substitution
The methoxy group on pyrimidine and methyl groups on pyrazole are reactive sites:
-
Demethylation of the methoxy group is critical for generating hydroxylated metabolites with enhanced solubility.
-
Halogenation at the pyrazole methyl group requires radical initiators.
Cyclization and Ring-Opening
The oxadiazole ring participates in cycloadditions and rearrangements:
-
Cycloaddition reactions exploit the electron-deficient nature of the oxadiazole ring .
-
Ring-opening in trifluoroacetic acid (TFA) generates intermediates for further functionalization.
Cross-Coupling Reactions
The pyrimidine and pyrazole rings enable metal-catalyzed couplings:
-
Couplings at the pyrimidine C4 position are favored due to electronic activation by the carboxamide .
-
Pyrazole C5 is less reactive in cross-couplings due to steric constraints .
Stability Under Biological Conditions
The compound exhibits pH-dependent stability:
Synthetic Optimization
Key parameters for high-yield synthesis:
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole- and pyrimidine-based carboxamides, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Functional Group Comparisons
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrimidine | 2-Methoxy, 5-carboxamide, 1,2,4-oxadiazole, 1-methylpyrazole | Amide, oxadiazole, pyrazole, methoxy |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole | Pyrazole | 5-Chloro, 3-methyl, 4-cyano, phenyl groups at N1 and N4 | Amide, nitrile, chloro, aryl |
| 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole | Pyrazole | 5-Chloro, 3-methyl, 4-cyano, 4-chlorophenyl at N1, phenyl at N4 | Amide, nitrile, chloro (×2), aryl |
Key Observations :
- Core Heterocycles: The target compound’s pyrimidine core differs from the pyrazole-based analogs in .
- Substituent Effects: The methoxy group in the target compound may improve metabolic stability compared to the electron-withdrawing chloro groups in compounds (e.g., 3a–3e). Conversely, chloro and cyano substituents in the pyrazole derivatives (e.g., 3a, 3b) likely enhance electrophilicity and binding to hydrophobic targets.
Physicochemical Properties
Melting points (mp) and spectral data provide insights into stability and intermolecular interactions:
Analysis :
- The higher mp of 3b (171–172°C) compared to 3a (133–135°C) correlates with its additional chloro substituent, which enhances crystallinity via halogen bonding.
- The target compound’s methoxy group may lower its mp relative to chloro-substituted analogs due to reduced polarity.
Q & A
Q. How can researchers optimize the synthesis of the oxadiazole-pyrimidine core in this compound?
Methodological Answer: The oxadiazole-pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, a general procedure involves reacting substituted oxadiazole-thiol intermediates (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ in DMF at room temperature . Alternative methods include using phosphorus oxychloride (POCl₃) as a cyclizing agent for oxadiazole formation under reflux conditions (120°C), which improves reaction efficiency for sterically hindered substrates . Optimization should focus on solvent choice (e.g., DMF vs. acetonitrile), reaction temperature, and stoichiometric ratios of reagents to minimize byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: A combination of NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry (HRMS) is essential. For pyrazole-oxadiazole derivatives, ¹H NMR can confirm methyl group environments (e.g., 1-methylpyrazole protons at δ ~3.8 ppm), while ¹³C NMR resolves carbonyl and aromatic carbon signals . IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹). HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related pyrazole derivatives .
Q. How do substituents on the pyrazole ring influence the compound’s reactivity?
Methodological Answer: Electron-donating groups (e.g., methyl on the pyrazole) enhance nucleophilic substitution reactivity at the oxadiazole-methyl bridge by stabilizing intermediates. In contrast, electron-withdrawing groups (e.g., nitro) may hinder alkylation steps. Evidence from analogous compounds shows that steric effects at the 1-methylpyrazole-4-yl position can dictate regioselectivity during cyclization . Computational tools like DFT can model substituent effects on transition states to guide synthetic planning.
Advanced Research Questions
Q. How can molecular docking be employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer: Molecular docking requires:
- Target Selection : Identify biological targets (e.g., kinases, GPCRs) based on structural analogs (e.g., pyrazole-carboxamide inhibitors).
- Ligand Preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro, accounting for tautomeric states of the oxadiazole ring.
- Pocket Analysis : Use grid-based docking (e.g., AutoDock Vina) to assess binding affinities. For example, the methoxy group on pyrimidine may form hydrogen bonds with catalytic residues, while the oxadiazole bridge influences hydrophobic interactions . Validate docking results with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism in solution vs. solid-state). For instance, X-ray structures of pyrazole derivatives show planar conformations, while NMR may indicate rotational restrictions. To resolve this:
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer: Key considerations include:
- Process Control : Optimize exothermic reactions (e.g., cyclization with POCl₃) using flow chemistry to improve heat dissipation and safety .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Byproduct Management : Monitor intermediates via LC-MS to identify side products (e.g., dimerization at the oxadiazole-methyl bridge) early .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing degradation via HPLC. Pyrimidine carboxamides are prone to hydrolysis under acidic/basic conditions, requiring formulation in neutral buffers .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, methoxy groups may reduce thermal stability compared to halogenated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity between in silico predictions and experimental results?
Methodological Answer: Potential causes include:
- Solubility Issues : Poor aqueous solubility (common with lipophilic oxadiazoles) may reduce bioavailability. Use logP calculations (e.g., XLogP3) and experimental measurements (shake-flask method) to guide structural modifications .
- Off-Target Effects : Perform proteome-wide docking or high-throughput screening to identify unintended targets.
- Metabolic Instability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Methodological Design
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition potency?
Methodological Answer: Include:
- Positive Controls : Known inhibitors of the target enzyme (e.g., staurosporine for kinases).
- Negative Controls : Vehicle-only (e.g., DMSO) and scrambled compound analogs to rule out nonspecific binding.
- Dose-Response Curves : Use at least six concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values with Hill slope validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
